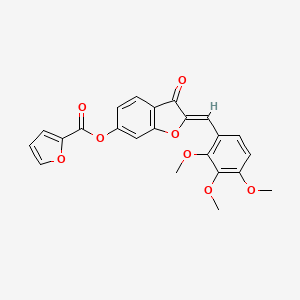

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative featuring a dihydrobenzofuran core with a 2,3,4-trimethoxy-substituted benzylidene group at the C2 position and a furan-2-carboxylate ester at C4. The Z-configuration of the benzylidene double bond is critical for its stereochemical properties.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O8/c1-26-16-9-6-13(21(27-2)22(16)28-3)11-19-20(24)15-8-7-14(12-18(15)31-19)30-23(25)17-5-4-10-29-17/h4-12H,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUSTXZFCDIBIV-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process. The initial step often includes the formation of the benzofuran core, followed by the introduction of the trimethoxybenzylidene group. The final step involves the esterification with furan-2-carboxylic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s properties might be leveraged for the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural differences and molecular properties of the target compound and its analogs:

Key Observations

Substitution Effects on Benzylidene Ring: 2,3,4-Trimethoxy (Target): The asymmetric substitution may lead to unique crystal packing and hydrogen-bonding patterns compared to symmetric analogs (e.g., 3,4,5-trimethoxy) . 3,4,5-Trimethoxy: Symmetric substitution () likely enhances crystallinity and thermal stability due to uniform intermolecular interactions .

Ester Group Modifications :

- Furan-2-carboxylate (Target) : The furan ring contributes to π-π stacking interactions, common in bioactive molecules.

- 2-Fluorobenzoate () : Fluorine’s electronegativity may enhance binding affinity in biological targets (e.g., enzyme active sites).

- Methanesulfonate () : The sulfonate group’s polarity improves aqueous solubility, making it suitable for pharmaceutical formulations.

Stereochemical Considerations :

- The Z-configuration in all analogs ensures a planar geometry, optimizing conjugation across the benzylidene-benzofuran system. This configuration is critical for electronic properties such as UV-Vis absorption .

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound recognized for its complex molecular structure and potential biological activities. This compound features a benzofuran core with various substituents that may enhance its reactivity and pharmacological properties. Its IUPAC name is [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate, with a molecular formula of C21H21NO7 and a molecular weight of approximately 399.399 g/mol.

Structural Characteristics

The structural complexity of this compound includes:

- Benzofuran Core : A fused bicyclic structure that contributes to its biological activity.

- Methoxy Groups : These groups are known to enhance lipophilicity and biological interactions.

- Carbonyl and Carbamate Functionalities : These functionalities are often associated with enzyme inhibition and other pharmacological activities.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

Antioxidant Activity

Studies suggest that the presence of methoxy and carbonyl groups in the structure may confer antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals.

Cytotoxic Effects

Preliminary studies indicate potential cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of specific enzymes that regulate cell proliferation, making this compound a candidate for anticancer drug development.

Enzyme Inhibition

The compound may interact with enzymes involved in metabolic pathways. For instance, it is hypothesized to inhibit certain kinases or phosphatases that are critical in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antioxidant Studies :

-

Cytotoxicity Tests :

- Research on similar compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The studies suggest that the structural components of these compounds are crucial for their anticancer properties.

- Mechanistic Insights :

Comparative Analysis of Related Compounds

The following table summarizes the structural features and notable biological activities of related benzofuran derivatives:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Benzofuran core with methoxy and carbamate groups | Antioxidant; Cytotoxic |

| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |

| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant; Potential anti-cancer |

| 7-Methoxyflavone | Methoxylated flavonoid | Antioxidant; Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.